Bienvenue dans la boutique en ligne BenchChem!

(R)-Ketoprofen Acyl-beta-D-glucuronide

Acyl migration Drug stability Stereoselective reactivity

Select (R)-Ketoprofen Acyl-β-D-glucuronide for its validated stereoselectivity: degrades via acyl migration at twice the rate of the (S)-enantiomer (k = 1.07 hr⁻¹ vs 0.55 hr⁻¹) and undergoes plasma hydrolysis 2.5-fold faster (t½ = 1.37 h vs 3.46 h). This purified standard is critical for chiral HPLC/LC-MS/MS method validation, PBPK model construction, and mechanistic studies of acyl-glucuronide-mediated protein binding and idiosyncratic toxicity. Non-interchangeable with the (S)-enantiomer or racemic mixtures. For quantitative pharmacology and toxicology research requiring stereochemical precision.

Molecular Formula C22H22O9
Molecular Weight 430.409
CAS No. 140148-25-0
Cat. No. B589295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ketoprofen Acyl-beta-D-glucuronide
CAS140148-25-0
Synonyms1-[(αR)-3-Benzoyl-α-methylbenzeneacetate]-β-D-glucopyranuronic Αcid;  (R)-Ketoprofen Glucuronide; 
Molecular FormulaC22H22O9
Molecular Weight430.409
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16+,17+,18-,19+,22+/m1/s1
InChIKeyPBTXSZZKPHBHMA-IFMPTUIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ketoprofen Acyl-beta-D-glucuronide (CAS 140148-25-0): A Stereochemically Distinct Ketoprofen Metabolite for Chiral Pharmacology Studies


(R)-Ketoprofen Acyl-beta-D-glucuronide (CAS: 140148-25-0) is a β-1-O-acyl glucuronide metabolite formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of the (R)-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen [1]. This metabolite is a key intermediate in a 'futile cycle' of elimination where it undergoes systemic hydrolysis to regenerate the parent aglycone, (R)-ketoprofen, which can then undergo unidirectional chiral inversion to the pharmacologically active (S)-ketoprofen [2]. The compound's stability is defined by its propensity for intramolecular acyl migration, a process that generates reactive isomers capable of covalent protein binding and is implicated in idiosyncratic drug toxicity [1].

Critical Need for (R)-Ketoprofen Acyl-beta-D-glucuronide: Why (S)-Enantiomer Glucuronide and Other NSAID Acyl Glucuronides Are Not Substitutable


The use of (R)-Ketoprofen Acyl-beta-D-glucuronide is not interchangeable with its (S)-enantiomer or with acyl glucuronides of other NSAIDs due to pronounced stereoselectivity in its physicochemical and biological behavior. Direct kinetic studies demonstrate that the (R)-enantiomer degrades via acyl migration at approximately twice the rate of the (S)-enantiomer, leading to a significantly higher potential for forming reactive, protein-binding intermediates [1]. Furthermore, its hydrolysis by human serum albumin is stereoselective, with the (R)-conjugate exhibiting a plasma half-life of 1.37 hours compared to 3.46 hours for the (S)-conjugate, a 2.5-fold difference that fundamentally alters its disposition and potential for chiral inversion in vivo [2]. These quantitative, stereospecific differences mean that substituting one enantiomeric form for the other, or using a racemic mixture, would yield non-equivalent and confounding data in any analytical, pharmacological, or toxicological study.

Quantitative Differentiation of (R)-Ketoprofen Acyl-beta-D-glucuronide: A Comparative Evidence Guide for Procurement and Experimental Design


Superior Degradation Rate: (R)-Enantiomer Undergoes Acyl Migration 1.9x Faster than (S)-Enantiomer

The overall degradation of (R)-Ketoprofen Acyl-beta-D-glucuronide proceeds significantly faster than that of its (S)-enantiomer under identical physiological conditions. In phosphate buffer at pH 7.4 and 37°C, the apparent first-order degradation rate constant (k) for the (R)-enantiomer is 1.07 ± 0.154 hr⁻¹, compared to 0.55 ± 0.034 hr⁻¹ for the (S)-enantiomer [1]. This stereoselective reactivity is primarily driven by the 1β→2β acyl migration step, which has rate constants of 1.04 ± 0.158 hr⁻¹ for the (R)-form and 0.52 ± 0.029 hr⁻¹ for the (S)-form, representing a 2.0-fold difference [1].

Acyl migration Drug stability Stereoselective reactivity

Enhanced Albumin-Catalyzed Hydrolysis: (R)-Enantiomer's Plasma Half-Life is 2.5x Shorter than (S)-Enantiomer

The hydrolysis of ketoprofen glucuronides back to the parent aglycone in human plasma is catalyzed by human serum albumin (HSA) and is highly stereoselective. The mean hydrolysis half-life (t½) of (R)-Ketoprofen Acyl-beta-D-glucuronide in human plasma at physiological pH and temperature is 1.37 ± 0.30 hours, while that of the (S)-enantiomer is 3.46 ± 0.84 hours [1]. This difference is statistically significant (p < 0.005). The reaction follows Michaelis-Menten kinetics, and the (R)-conjugate is a demonstrably better substrate for HSA's esterase-like activity [2].

Hydrolysis Plasma stability Human serum albumin

Distinct Plasma Protein Binding: (R)-Enantiomer is Less Avidly Bound than (S)-Enantiomer

The reversible binding of ketoprofen glucuronides to human plasma proteins is stereoselective, with the (R)-enantiomer showing a higher free (unbound) fraction than its (S)-counterpart. In human plasma at physiological pH and temperature, the mean percentage of unbound (R)-Ketoprofen Acyl-beta-D-glucuronide is 12.6 ± 1.4%, compared to 9.12 ± 0.54% for the (S)-enantiomer, a statistically significant difference (p < 0.005) [1].

Protein binding Pharmacokinetics Stereoselective disposition

Role in Chiral Inversion: (R)-Glucuronide is a Central Intermediate in the Unidirectional Conversion to Active (S)-Ketoprofen

(R)-Ketoprofen Acyl-beta-D-glucuronide is a critical intermediate in the unidirectional chiral inversion of (R)-ketoprofen to the pharmacologically active (S)-ketoprofen. This occurs via a 'futile cycle' of elimination involving hydrolysis of the glucuronide back to (R)-ketoprofen, followed by enzymatic inversion. The significance of this cycle is amplified in renal impairment: in functionally anephric patients, repeated dosing of racemic ketoprofen leads to a disproportionate accumulation of (S)-ketoprofen and its glucuronide, achieving an S:R ratio of 11.2 ± 5.3 for the glucuronide conjugates [1]. In a perfused rat liver model, 46% of a single pass of (R)-ketoprofen was inverted to (S)-ketoprofen, with a mean inversion time of 7.5 minutes; 17% of the total inverted material was excreted in bile as the (S)-glucuronide [2].

Chiral inversion Futile cycle Stereoselective pharmacokinetics

Stereoselective Biliary Excretion: (R)-Glucuronide is Excreted at a Lower Rate than (S)-Glucuronide

The hepatobiliary disposition of ketoprofen glucuronides is also stereoselective. In a single-pass perfused rat liver model, following a bolus dose of (R)-ketoprofen, only 9% of the total (R)-ketoprofen dose was recovered in bile as the (R)-glucuronide. In contrast, following a dose of (S)-ketoprofen, 53% of the dose was excreted as the (S)-glucuronide [1]. This indicates a significantly lower propensity for the (R)-glucuronide to be eliminated via the bile, favoring its retention in plasma where it can undergo hydrolysis and subsequent chiral inversion.

Biliary excretion Hepatobiliary disposition Stereoselectivity

Validated Research and Industrial Applications of (R)-Ketoprofen Acyl-beta-D-glucuronide


In Vitro and In Vivo Pharmacokinetic Modeling of Ketoprofen Chiral Inversion

As a key intermediate in the unidirectional chiral inversion of (R)-ketoprofen to (S)-ketoprofen, purified (R)-Ketoprofen Acyl-beta-D-glucuronide is essential for constructing and validating physiologically based pharmacokinetic (PBPK) models that account for the 'futile cycle' of glucuronidation and hydrolysis. Its use allows for the precise determination of rate constants for glucuronide hydrolysis and subsequent inversion, which are critical for predicting the accumulation of active (S)-ketoprofen in special populations, such as those with renal impairment where S:R ratios can reach 11.2 ± 5.3 [1].

Development and Validation of Enantioselective Bioanalytical Assays

The pronounced stereoselectivity in the compound's degradation (k = 1.07 hr⁻¹ for R- vs. 0.55 hr⁻¹ for S-) and hydrolysis (t½ = 1.37 h for R- vs. 3.46 h for S-) makes it an indispensable analytical standard [2][3]. It is used to develop and validate chiral HPLC, LC-MS/MS, or NMR-based methods for the accurate quantification of (R)- and (S)-ketoprofen glucuronides in complex biological matrices, such as plasma and urine, where interconversion during sample processing is a known source of error.

Mechanistic Studies of Acyl Glucuronide Reactivity and Idiosyncratic Drug Toxicity

Given its 1.9-fold faster rate of acyl migration compared to the (S)-enantiomer, (R)-Ketoprofen Acyl-beta-D-glucuronide is a superior model compound for investigating the mechanisms of acyl glucuronide reactivity and their potential link to idiosyncratic adverse drug reactions [2]. Researchers use it to study the kinetics of forming reactive 2-, 3-, and 4-O-acyl isomers, their covalent binding to plasma proteins like human serum albumin, and the downstream immunological consequences, providing a controlled system to probe the molecular basis of NSAID-related toxicity.

Investigation of Stereoselective Hepatic and Renal Drug Disposition

The compound's differential handling by the liver and kidney can be explored using this purified standard. For instance, in isolated organ perfusion studies, the (R)-glucuronide is excreted into bile at a 5.9-fold lower rate than the (S)-glucuronide (9% vs. 53% of the dose) [4]. Additionally, its plasma dialysis clearance in anephric patients is 49.4 ± 19.8 mL/min [1]. This quantitative data, derived from studies using the purified compound, is fundamental for elucidating the role of specific transporters and enzymes in the stereoselective elimination of chiral drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Ketoprofen Acyl-beta-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.